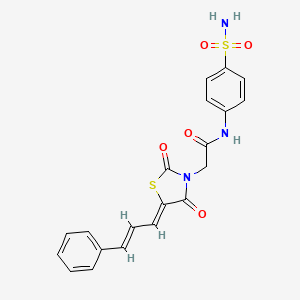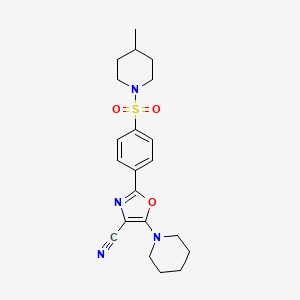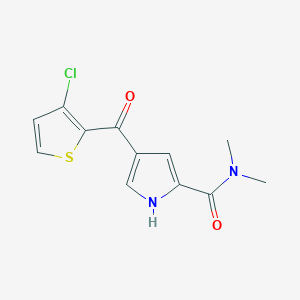
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTB is a tetrazole-based compound that has been synthesized and studied for its various properties and mechanisms of action.
Mechanism of Action
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide inhibits PTP activity by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins and downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the regulation of insulin signaling. N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its selectivity for certain PTPs, allowing for more targeted and specific inhibition. However, one limitation is that N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide may not be suitable for in vivo studies due to its poor solubility and potential toxicity.
Future Directions
There are several potential future directions for research involving N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have therapeutic applications in various diseases. Additionally, further studies are needed to determine the potential toxicity and pharmacokinetics of N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, as well as its efficacy in in vivo models. Overall, N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has shown promise as a potential tool for scientific research and therapeutic development.
Synthesis Methods
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with sodium azide to form 4-methoxyphenylazide. This is then reacted with 4-amino-1H-tetrazole to form N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases (PTPs). PTPs are involved in various cellular processes, including cell growth and differentiation, and their dysregulation has been linked to various diseases, including cancer and diabetes. N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to selectively inhibit certain PTPs, making it a potential therapeutic agent for these diseases.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-4-12(5-9-14)17-15(21)11-2-6-13(7-3-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQJSZRZGSTCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)


![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)


![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)

